2-Isopropylcyclohexanol

Catalog No.
S663060
CAS No.
96-07-1
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropylcyclohexanol

CAS Number

96-07-1

Product Name

2-Isopropylcyclohexanol

IUPAC Name

2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3

InChI Key

IXVGVVQGNQZQGD-UHFFFAOYSA-N

SMILES

CC(C)C1CCCCC1O

Canonical SMILES

CC(C)C1CCCCC1O

Solvent

One primary application of 2-ICH is as a solvent in scientific research. Due to its moderately polar nature and relatively high boiling point (around 180°C), 2-ICH can dissolve a wide range of nonpolar and slightly polar compounds []. This makes it useful for various laboratory procedures, including:

  • Recrystallization: 2-ICH can be used to purify organic compounds by recrystallization, a technique that relies on the different solubility of a compound in hot and cold solvent [].
  • Extraction: 2-ICH can be used to selectively extract specific compounds from mixtures in processes like liquid-liquid extraction [].

Synthesis of Chiral Compounds

2-ICH can serve as a starting material for the synthesis of various chiral compounds. Chiral compounds are molecules that exist in non-superimposable mirror image forms. 2-ICH, particularly the cis-isomer, possesses a chiral center, making it a valuable building block for synthesizing other chiral molecules with potential applications in pharmaceuticals and materials science [].

Study of Hydrogen Bonding

The hydroxyl group (OH) in 2-ICH allows for the formation of hydrogen bonds, a crucial type of intermolecular interaction. Scientists can utilize 2-ICH to study the nature and strength of hydrogen bonds in different contexts. This research can contribute to the understanding of various chemical and biological processes [].

2-Isopropylcyclohexanol is an organic compound with the molecular formula C₉H₁₈O. It is characterized by a cyclohexane ring with an isopropyl group attached to the second carbon. The compound exists in two stereoisomeric forms: cis and trans, with the cis form being more commonly referenced in literature. This compound is notable for its unique structural properties, which influence its reactivity and biological activity.

Typical of alcohols. These include:

  • Oxidation: 2-Isopropylcyclohexanol can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.
  • Esterification: It can react with carboxylic acids to form esters.
  • Reduction: The compound can be reduced to form corresponding alcohols or other derivatives.

These reactions are significant for synthesizing various derivatives and related compounds .

Research indicates that 2-Isopropylcyclohexanol exhibits biological activity, particularly as a potential antimicrobial agent. Its structural features may contribute to its effectiveness against certain bacterial strains. Additionally, it has been studied for its potential use in perfumery and flavoring due to its pleasant odor profile, which is attributed to its specific stereochemistry .

Several methods have been developed for synthesizing 2-Isopropylcyclohexanol:

  • Catalytic Hydrogenation: One prevalent method involves the catalytic hydrogenation of p-isopropylphenol using a catalyst such as ruthenium on carbon (Ru/C). This process typically occurs under high pressure and temperature, yielding high conversion rates of the starting material .
  • Grignard Reaction: Another method involves the reaction of cyclohexanone with isopropylmagnesium bromide, leading to the formation of 2-isopropylcyclohexanol after hydrolysis.
  • Direct Alkylation: Direct alkylation of cyclohexanol with isopropyl halides can also yield this compound, although this method may result in lower yields compared to catalytic hydrogenation.

These synthesis methods highlight the versatility in producing 2-isopropylcyclohexanol from various precursors .

Interaction studies involving 2-Isopropylcyclohexanol have primarily focused on its biological effects. Research has shown that it can interact with bacterial cell membranes, potentially disrupting their integrity. Further studies are needed to explore its interactions with other biological macromolecules and its pharmacokinetic properties.

Additionally, investigations into its sensory properties reveal that it interacts with olfactory receptors, contributing to its use in perfumery .

Several compounds share structural similarities with 2-Isopropylcyclohexanol. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
CyclohexanolCycloaliphatic alcoholSimple alcohol structure without substituents
1-IsopropylcyclohexanolIsomer of 2-isopropylDifferent position of the isopropyl group
2-MethylcyclohexanolMethyl-substituted cyclohexanolSimilar structure but with a methyl group
p-IsopropylphenolAromatic compoundContains an aromatic ring instead of a cyclohexane

The uniqueness of 2-Isopropylcyclohexanol lies in its specific stereochemistry and functional group positioning, which influence both its chemical reactivity and biological activity compared to these similar compounds .

This comprehensive overview highlights the significance of 2-Isopropylcyclohexanol in both chemical research and practical applications, illustrating its multifaceted nature within organic chemistry.

XLogP3

2.6

Other CAS

96-07-1

Dates

Modify: 2023-08-15

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